2-amino-6-(1,1-dimethylpropyl)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-amino-6-(1,1-dimethylpropyl)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative with a carboxamide functional group. Its structure features a bicyclic tetrahydrobenzothiophene core substituted at position 6 with a bulky 1,1-dimethylpropyl (tert-pentyl) group and at position 3 with an N-phenyl carboxamide moiety. The molecular formula is C₁₉H₂₅N₂OS (calculated), though supplier data lists it as C₁₄H₂₂N₂OS with a molecular weight of 266.41 g/mol . This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-4-20(2,3)13-10-11-15-16(12-13)24-18(21)17(15)19(23)22-14-8-6-5-7-9-14/h5-9,13H,4,10-12,21H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSLLNQOOQSFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(1,1-dimethylpropyl)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 667437-82-3) is a member of the benzothiophene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 342.51 g/mol
- CAS Number : 667437-82-3
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related thiophene derivatives demonstrated their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. These compounds showed potent activity against various cancer cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations .
The anticancer effects are largely attributed to the following mechanisms:
- Topoisomerase II Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication .
- Induction of Apoptosis : Cell cycle analysis revealed that these compounds induce apoptosis primarily at the G1 phase .
- Reactive Oxygen Species (ROS) Production : The compounds increase ROS levels in cancer cells, contributing to cytotoxicity .
Other Biological Activities
In addition to anticancer properties, preliminary data suggest that this compound may possess other biological activities:
Case Study 1: Topoisomerase Inhibition
In a study focused on the synthesis and biological evaluation of thiophene-based compounds, researchers synthesized several derivatives and tested their inhibitory effects on human topoisomerases. Among these derivatives, some exhibited potent topoisomerase II inhibitory activity with minimal toxicity to normal cells . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of specific functional groups in enhancing biological activity. The presence of the dimethylpropyl group was shown to significantly influence the pharmacological profile of related compounds. This indicates that modifications to the chemical structure could optimize efficacy and reduce side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents at positions 3 (carboxamide group) and 6 (alkyl/aryl groups). Below is a comparative analysis:
*Molecular weight calculated based on formula.
Key Observations:
- Carboxamide Group : The N-phenyl substituent distinguishes the target compound from esters (e.g., ethyl carboxylate in ) or other N-alkyl/aryl groups (e.g., furylmethyl in QZ-0757 ). The phenyl group may facilitate π-π stacking interactions in biological targets.
Pharmacological and Physicochemical Properties
- Solubility : The N-phenyl carboxamide may reduce aqueous solubility compared to ester derivatives (e.g., ethyl carboxylate) due to decreased polarity.
- Synthetic Accessibility : The target compound’s synthesis involves coupling the carboxamide with aniline, whereas ester derivatives (e.g., ) require simpler esterification steps. Supplier data indicates the target compound is available at 95% purity, while some analogues (e.g., QZ-0757) are discontinued .
Structure-Activity Relationship (SAR)
- Position 6 : Bulky substituents like tert-pentyl or tert-butyl improve binding affinity in enzyme inhibition assays, as seen in azomethine derivatives . Propyl or ethyl groups may reduce activity due to decreased steric effects.
- Position 3 : N-Aryl carboxamides (e.g., N-phenyl) show higher activity than N-alkyl or ester derivatives in preliminary studies, likely due to enhanced hydrogen bonding and aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
